molecular formula C23H20Cl2N2O B11973376 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-67-5

7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11973376
CAS No.: 303060-67-5
M. Wt: 411.3 g/mol
InChI Key: ZAIFMZZEMNREOG-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines elements of pyrazole, benzoxazine, and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include chlorinating agents, isopropylating agents, and naphthyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a lead compound for developing new drugs.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives, such as:

Uniqueness

What sets 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its specific substitution pattern and the presence of both isopropyl and naphthyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

303060-67-5

Molecular Formula

C23H20Cl2N2O

Molecular Weight

411.3 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-yl-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H20Cl2N2O/c1-13(2)23-27-21(18-10-17(24)11-19(25)22(18)28-23)12-20(26-27)16-8-7-14-5-3-4-6-15(14)9-16/h3-11,13,21,23H,12H2,1-2H3

InChI Key

ZAIFMZZEMNREOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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